Methyldopate

Descripción general

Descripción

Methyldopate is a chemical compound primarily known for its use as an antihypertensive agent. It is a prodrug of methyldopa, meaning it is converted into the active form, methyldopa, in the body. Methyldopa is a centrally acting alpha-2 adrenergic agonist that helps manage hypertension by reducing the activity of the sympathetic nervous system .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyldopate hydrochloride can be synthesized through a novel method that involves converting meprin raw material into anhydrous meprin. This is then heated, reflowed, and condensed in an anhydrous chlorine hydride ethanol solution to obtain this compound hydrochloride . Another method involves dissolving methyldopa in a saturated hydrogen chloride low-alcohol solution, heating it under reflux, and then crystallizing the product under nitrogen protection .

Industrial Production Methods: Industrial production of this compound hydrochloride follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The product is then packaged and stored in well-closed containers at controlled temperatures to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions: Methyldopate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into the active form, methyldopa, and for its subsequent pharmacological effects .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include hydrogen chloride, ethanol, and various solvents. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed: The major product formed from the reactions of this compound is methyldopa, which is the active form of the compound. Methyldopa is further metabolized in the body to exert its antihypertensive effects .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Management of Hypertension

Methyldopate is predominantly used as a centrally acting alpha-2 adrenergic agonist for the treatment of hypertension. It is particularly effective in patients with renal insufficiency and is often utilized in pregnancy due to its favorable safety profile. This compound works by reducing sympathetic outflow from the central nervous system, leading to decreased peripheral resistance and lower blood pressure .

2. Use During Pregnancy

this compound is one of the few antihypertensive medications deemed safe for use during pregnancy. It does not exhibit teratogenic effects, making it a preferred choice for managing gestational hypertension and pre-eclampsia .

3. Treatment of Hypertensive Crises

In acute settings, this compound can be administered intravenously to manage hypertensive crises effectively. This application is crucial in emergency medicine where rapid blood pressure control is necessary .

Case Studies and Clinical Findings

Case Study 1: Hepatotoxicity in Postpartum Patients

A significant case reported this compound-induced hepatotoxicity in a postpartum patient with a history of pre-eclampsia. The patient developed severe jaundice two months after delivery while on this compound therapy. After discontinuation of the drug, her liver function improved significantly, underscoring the need for monitoring liver enzymes during treatment .

Case Study 2: Effectiveness Compared to Placebo

A meta-analysis involving 12 randomized controlled trials (RCTs) assessed this compound's efficacy in lowering blood pressure compared to placebo. Results indicated that doses ranging from 500 to 2250 mg daily reduced systolic and diastolic blood pressure by approximately 13 mmHg and 8 mmHg, respectively . However, the impact on long-term clinical outcomes such as stroke or myocardial infarction remains uncertain due to insufficient reporting in studies.

Emerging Research Insights

Recent studies have explored innovative applications of this compound beyond traditional hypertension management:

1. Solubility in Supercritical Carbon Dioxide

Research has investigated the solubility of this compound in supercritical carbon dioxide (ScCO₂), which has implications for drug delivery systems. The findings suggest that this compound can be effectively dissolved in ScCO₂ at varying pressures and temperatures, potentially enhancing its bioavailability and therapeutic efficacy .

Comparative Efficacy Table

| Application | Effectiveness | Notes |

|---|---|---|

| Management of Hypertension | Significant reduction in BP | Effective in renal insufficiency and pregnancy |

| Treatment of Hypertensive Crises | Rapid control achieved via IV administration | Critical in emergency settings |

| Hepatotoxicity Monitoring | Essential due to potential liver damage | Regular liver function tests recommended |

| Drug Delivery Innovations | Enhanced solubility in ScCO₂ | Potential for improved bioavailability |

Mecanismo De Acción

Methyldopate works by being converted into methyldopa in the body. Methyldopa then acts as an agonist at alpha-2 adrenergic receptors in the brainstem, reducing adrenergic neuronal outflow and causing vasodilation. This leads to a decrease in blood pressure . The exact mechanism involves the inhibition of adrenergic signals and the reduction of vasoconstrictor activity .

Comparación Con Compuestos Similares

Methyldopate is similar to other alpha-2 adrenergic agonists, such as clonidine and guanfacine. this compound is unique in its use as a prodrug of methyldopa, which is particularly beneficial for managing hypertension in specific patient populations . Other similar compounds include alpha-methyldopa and L-alpha-methyldopa, which share similar pharmacological properties but differ in their chemical structures and specific applications .

Actividad Biológica

Methyldopate, a derivative of methyldopa, is an injectable antihypertensive agent primarily used for managing hypertension. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

This compound is classified as a centrally acting alpha-2 adrenergic agonist. Its mechanism involves the conversion to active metabolites, primarily α-methylnorepinephrine, which acts on presynaptic alpha-2 adrenergic receptors in the central nervous system. This action results in reduced sympathetic outflow, leading to decreased blood pressure.

| Property | Details |

|---|---|

| Chemical Structure | Ester derivative of methyldopa |

| Primary Metabolite | α-methylnorepinephrine |

| Mechanism | Agonist at alpha-2 adrenergic receptors |

| Clinical Use | Management of hypertension |

Pharmacokinetics

This compound is administered intravenously and is rapidly metabolized in the liver. It undergoes biotransformation to form several metabolites, including α-methyldopamine and various sulfate conjugates. The pharmacokinetic profile indicates a quick onset of action, making it suitable for acute management of hypertensive crises.

Biological Activity and Efficacy

Research has shown that this compound effectively lowers blood pressure in hypertensive patients. A meta-analysis indicated that doses ranging from 500 to 2250 mg daily resulted in a mean reduction of 13 mmHg in systolic and 8 mmHg in diastolic blood pressure compared to placebo .

Table 1: Blood Pressure Reduction with this compound

| Study | Dose (mg/day) | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) |

|---|---|---|---|

| Randomized Controlled Trial 1 | 500 - 2250 | 13 | 8 |

| Randomized Controlled Trial 2 | 750 | 12 | 7 |

| Randomized Controlled Trial 3 | 1000 | 15 | 9 |

Case Studies

- Case of Elevated Liver Enzymes :

- Chronic Hepatitis Induced by this compound :

Toxicity and Side Effects

While this compound is generally well-tolerated, it can cause side effects such as sedation, dry mouth, and potential liver enzyme elevation. Chronic use may lead to more severe complications like hepatotoxicity, as evidenced in the case studies mentioned above.

Table 2: Reported Side Effects of this compound

| Side Effect | Incidence (%) |

|---|---|

| Sedation | Common |

| Dry Mouth | Common |

| Elevated Liver Enzymes | 5% - 35% |

Propiedades

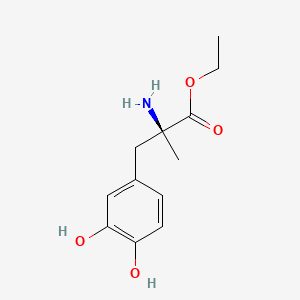

IUPAC Name |

ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-3-17-11(16)12(2,13)7-8-4-5-9(14)10(15)6-8/h4-6,14-15H,3,7,13H2,1-2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEBYYWCXTVYCR-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@](C)(CC1=CC(=C(C=C1)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048523 | |

| Record name | 3-Hydroxy-alpha-methyl-L-tyrosine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6014-30-8 | |

| Record name | 3-Hydroxy-α-methyl-L-tyrosine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6014-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-alpha-methyl-L-tyrosine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLDOPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2579Z4P04J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.